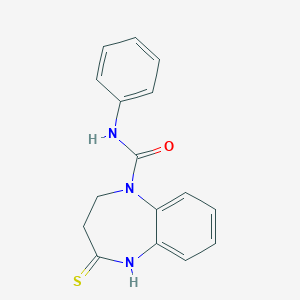

![molecular formula C16H26N2O B289652 N-[4-(diethylamino)phenyl]-2-ethylbutanamide](/img/structure/B289652.png)

N-[4-(diethylamino)phenyl]-2-ethylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(diethylamino)phenyl]-2-ethylbutanamide, also known as Lidocaine, is a local anesthetic drug used for pain relief in various medical procedures. It was first synthesized in 1943 by Nils Löfgren and Bengt Lundqvist at the Swedish University of Uppsala. Since its discovery, Lidocaine has been widely used in clinical settings due to its effectiveness and low toxicity.

Mécanisme D'action

N-[4-(diethylamino)phenyl]-2-ethylbutanamide works by blocking the voltage-gated sodium channels in nerve cells, preventing the influx of sodium ions and subsequent depolarization. This results in the inhibition of nerve impulses and the subsequent loss of sensation in the affected area.

Biochemical and Physiological Effects

N-[4-(diethylamino)phenyl]-2-ethylbutanamide has been shown to have a variety of physiological effects beyond its use as a local anesthetic. It has been shown to have anti-inflammatory properties, as well as the ability to modulate immune responses. Additionally, N-[4-(diethylamino)phenyl]-2-ethylbutanamide has been shown to have analgesic effects beyond its use as a local anesthetic, potentially making it useful in the treatment of chronic pain.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-(diethylamino)phenyl]-2-ethylbutanamide has several advantages for use in laboratory experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying nerve conduction and synaptic transmission. Additionally, N-[4-(diethylamino)phenyl]-2-ethylbutanamide has a low toxicity and is relatively inexpensive, making it a cost-effective tool for researchers.

However, there are also limitations to the use of N-[4-(diethylamino)phenyl]-2-ethylbutanamide in laboratory experiments. Its use as a local anesthetic can make it difficult to isolate specific effects, and its effects on nerve conduction can vary depending on the specific type of neuron being studied.

Orientations Futures

There are several potential future directions for research involving N-[4-(diethylamino)phenyl]-2-ethylbutanamide. One area of interest is the development of new formulations of N-[4-(diethylamino)phenyl]-2-ethylbutanamide with improved pharmacokinetic properties, such as longer duration of action or increased potency. Additionally, there is ongoing research into the use of N-[4-(diethylamino)phenyl]-2-ethylbutanamide as a potential treatment for chronic pain and inflammation. Finally, N-[4-(diethylamino)phenyl]-2-ethylbutanamide may have potential applications in the treatment of neurological disorders such as epilepsy and neuropathic pain.

Méthodes De Synthèse

N-[4-(diethylamino)phenyl]-2-ethylbutanamide is synthesized by reacting 2,6-dimethyl aniline with chloroacetyl chloride to produce N-(2,6-dimethylphenyl)-2-chloroacetamide. The resulting compound is then reacted with diethylamine to produce N-[2-(diethylamino)ethyl]-2,6-dimethylphenylacetamide. Finally, the addition of ethyl bromide to the previous compound produces N-[4-(diethylamino)phenyl]-2-ethylbutanamide.

Applications De Recherche Scientifique

N-[4-(diethylamino)phenyl]-2-ethylbutanamide has been extensively studied for its various applications in scientific research. One of its primary uses is as a local anesthetic in medical procedures such as dental work, minor surgeries, and dermatological treatments. Additionally, N-[4-(diethylamino)phenyl]-2-ethylbutanamide has been used as a tool in neuroscience research to study the effects of nerve conduction and synaptic transmission.

Propriétés

Formule moléculaire |

C16H26N2O |

|---|---|

Poids moléculaire |

262.39 g/mol |

Nom IUPAC |

N-[4-(diethylamino)phenyl]-2-ethylbutanamide |

InChI |

InChI=1S/C16H26N2O/c1-5-13(6-2)16(19)17-14-9-11-15(12-10-14)18(7-3)8-4/h9-13H,5-8H2,1-4H3,(H,17,19) |

Clé InChI |

IVBLKCDWBCLVAL-UHFFFAOYSA-N |

SMILES |

CCC(CC)C(=O)NC1=CC=C(C=C1)N(CC)CC |

SMILES canonique |

CCC(CC)C(=O)NC1=CC=C(C=C1)N(CC)CC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate](/img/structure/B289569.png)

![(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(E)-benzylideneamino]carbamimidothioate](/img/structure/B289570.png)

![(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(Z)-(4-methoxyphenyl)methylideneamino]carbamimidothioate](/img/structure/B289571.png)

![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(2-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B289586.png)

![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B289587.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-(2-oxoindol-3-yl)acetohydrazide](/img/structure/B289597.png)

![1-Methyl-6-(phenylcarbamoyl)-4,5,6-trihydrothiazolo[3,2-a][1,5]benzodiazepine-11-ium](/img/structure/B289613.png)

![N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289618.png)

![6-acetyl-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289619.png)

![4,5-Dihydrothiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxaldehyde](/img/structure/B289621.png)